2-(5-Methyl-2-thienyl)benzamide
Description
2-(5-Methyl-2-thienyl)benzamide is a synthetic benzamide derivative featuring a benzamide core substituted with a 5-methylthiophene ring at the 2-position. Benzamide derivatives are widely studied for their diverse biological activities, including antiparasitic, anticancer, and neuroleptic effects, depending on substituent patterns and heterocyclic attachments .
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)benzamide |
InChI |
InChI=1S/C12H11NOS/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3,(H2,13,14) |
InChI Key |
FAKIICFNBOQOOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural feature is the benzamide-thiophene hybrid , distinguishing it from other benzamide derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of 2-(5-Methyl-2-thienyl)benzamide and Analogs
Key Observations :
- Heterocyclic Influence : The 5-methylthiophene group in the target compound provides moderate electron-donating effects and lipophilicity, contrasting with the electron-withdrawing nitro group in Nitazoxanide .
- Natural vs. Synthetic : Natural benzamides (e.g., N-[1-(benzoyloxy)ethyl]benzamide in ) lack synthetic modifications like methyl-thiophene, which may enhance stability in pharmaceutical applications .
Key Observations :
- Melting Points : The methyl-thiophene group may lower the melting point compared to Rip-B (90°C) due to reduced crystallinity .
Key Observations :
- Antiparasitic Potential: The target compound’s thiophene group may mimic Nitazoxanide’s thiazole, but the absence of a nitro group could reduce efficacy .
- Antioxidant Capacity : The methyl group in this compound may enhance lipid solubility, improving membrane penetration compared to unsubstituted thiophene analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
